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Compound of Interest

Compound Name:
N-butyl-1,4-dimethyl-1H-pyrazol-3-

amine

Cat. No.: B11738221 Get Quote

The pyrazole ring is a five-membered N-heterocycle that serves as a privileged scaffold in

modern drug discovery.[2] Its unique structural and electronic properties, including the

presence of two adjacent nitrogen atoms, allow for versatile interactions with a multitude of

biological targets.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological

activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4]

The functionalization of the pyrazole core, particularly with amino groups, creates highly

valuable building blocks for combinatorial chemistry and lead optimization.[4] Aminopyrazoles

are π-excessive systems, making them highly reactive towards electrophiles and enabling

diverse synthetic modifications. This guide focuses on the 1,4-dimethyl-3-aminopyrazole

framework and the implications of N-butylation on its chemical and pharmacological profile.

Physicochemical and Structural Properties
The introduction of alkyl groups to the core aminopyrazole structure significantly influences its

physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These

parameters are critical for optimizing the pharmacokinetic and pharmacodynamic profile of a

drug candidate.

Table 1: Comparison of Physicochemical Properties of Related Aminopyrazoles
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Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Properties

1,4-Dimethyl-1H-

pyrazol-3-amine
85485-61-6 C5H9N3 111.15

Liquid, Boiling

Point: 110-

113°C[1]

1-Methyl-1H-

pyrazol-3-amine
1904-31-0 C4H7N3 97.12

Slightly soluble in

water; Air

sensitive[5]

1-Butyl-1H-

pyrazol-3-amine
73616-25-8 C7H13N3 139.20

Storage at 2-

8°C[6]

N-Butyl-1,4-

dimethyl-1H-

pyrazol-3-amine

(Predicted)

Not Available C9H17N3 167.25

Increased

lipophilicity

compared to

non-butylated

analogs.

Expected to be a

liquid or low-

melting solid.

The N-butyl group enhances lipophilicity, which can improve membrane permeability and oral

bioavailability. However, it may also increase metabolic susceptibility and reduce aqueous

solubility. The two methyl groups (at N1 and C4) provide steric hindrance that can protect the

pyrazole core from metabolic degradation and fine-tune its binding affinity to target proteins.

Synthesis Strategies and Methodologies
The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine can be approached through a

multi-step process, starting from the construction of the core aminopyrazole ring followed by

functionalization.

Core Synthesis: 1,4-Dimethyl-1H-pyrazol-3-amine
The foundational pyrazole ring is typically constructed via cyclocondensation reactions.[7] A

common and efficient method involves the reaction of a β-ketonitrile with a hydrazine
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derivative.

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-3-amine

Step 1: Formation of the β-Ketonitrile. The synthesis begins with a suitable precursor like

acetoacetonitrile. Methylation at the α-carbon would be required to introduce the C4-methyl

group.

Step 2: Cyclocondensation. The resulting methylated β-ketonitrile is reacted with

methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine, followed by

intramolecular cyclization and dehydration to form the 1,4-dimethyl-1H-pyrazol-3-amine ring.

This type of reaction is often carried out in a protic solvent like ethanol and can be

accelerated with microwave assistance.

N-Butylation of the Exocyclic Amine
Once the 1,4-dimethyl-1H-pyrazol-3-amine core is synthesized, the final step is the introduction

of the butyl group onto the 3-amino moiety.

Protocol 2: N-Butylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[8]

Step 1: Imine Formation. 1,4-dimethyl-1H-pyrazol-3-amine is reacted with butyraldehyde.

This condensation reaction, often performed under solvent-free conditions or with removal of

water, forms the corresponding N-pyrazolyl)imine intermediate.[8]

Step 2: Reduction. The crude imine is then reduced without isolation. A mild reducing agent

such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) is added to

the reaction mixture. The reducing agent selectively reduces the C=N double bond of the

imine to a C-N single bond, yielding the final N-butyl-1,4-dimethyl-1H-pyrazol-3-amine
product.

Purification. The final compound is purified using standard techniques such as column

chromatography on silica gel.
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Causality in Experimental Choices: Reductive amination is preferred over direct alkylation with

a butyl halide because it avoids the common issue of over-alkylation (formation of di-butylated

and quaternary ammonium salt byproducts). The one-pot nature of the procedure enhances

efficiency and overall yield.[8]
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Caption: Synthetic workflow for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine.

Potential Applications in Drug Development
Aminopyrazole derivatives are versatile pharmacophores with documented activity against a

range of therapeutic targets.

Kinase Inhibition
Many pyrazole-containing molecules function as potent kinase inhibitors, a critical class of

drugs for oncology and inflammatory diseases. The pyrazole scaffold can effectively mimic the

hinge-binding region of ATP, leading to inhibition of kinase activity. For instance, 1H-pyrazol-3-

amine derivatives have been identified as novel and selective inhibitors of Receptor-Interacting
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Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[9] The N-butyl-1,4-

dimethyl substitution pattern could be optimized to enhance selectivity and potency against

specific kinases.

Anti-inflammatory and Analgesic Agents
Substituted pyrazoles have shown promise as anti-inflammatory agents, partly through the

inhibition of enzymes like cyclooxygenase (COX).[10] The structural modifications on the N-
butyl-1,4-dimethyl-1H-pyrazol-3-amine core could be explored to develop novel non-steroidal

anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Central Nervous System (CNS) Applications
The pyrazole ring is also a feature in drugs targeting the CNS. The ability to tune the

lipophilicity with substituents like the N-butyl group is crucial for achieving blood-brain barrier

penetration, a prerequisite for CNS-acting drugs.

Therapeutic Areas

N-Butyl-1,4-dimethyl-1H-pyrazol-3-amine
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Kinase Inhibition (e.g., RIPK1) for Oncology & Inflammation
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CNS Disorders (Requires BBB Penetration)

Pharmacokinetic Tuning
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Caption: Potential therapeutic applications of the aminopyrazole scaffold.

Analytical Characterization
The identity and purity of the synthesized N-butyl-1,4-dimethyl-1H-pyrazol-3-amine would be

confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the

molecular structure, showing characteristic signals for the butyl chain, the two methyl groups,

and the pyrazole ring protons. 2D NMR experiments (COSY, HSQC) would be used for

unambiguous signal assignment.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the exact mass and elemental formula of the compound.[2]

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as

the N-H stretch of the secondary amine and C=N/C=C stretches from the pyrazole ring.[2]

Chromatography: Thin-layer chromatography (TLC) would be used to monitor reaction

progress, and High-Performance Liquid Chromatography (HPLC) would be employed to

determine the final purity of the compound.

Conclusion and Future Directions
While a dedicated CAS number for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine is not currently

available, its synthesis is highly feasible through established chemical methodologies. The

structural motif combines the proven pharmacological relevance of the aminopyrazole core with

alkyl substitutions that can favorably modulate its drug-like properties. This makes it an

attractive scaffold for further investigation in drug discovery programs targeting kinases,

inflammatory pathways, and CNS disorders. Future research should focus on the efficient

synthesis and biological screening of a library of related analogs to fully explore the structure-

activity relationships (SAR) and identify lead compounds for preclinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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